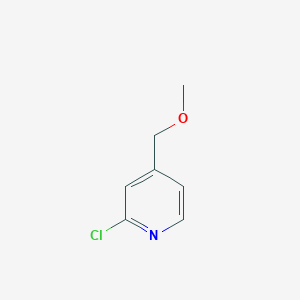

2-Chloro-4-(methoxymethyl)pyridine

Description

2-Chloro-4-(methoxymethyl)pyridine is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a methoxymethyl group (-CH2OCH3) at the 4-position of the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing chlorine and electron-donating methoxymethyl groups to modulate reactivity and bioavailability .

Properties

IUPAC Name |

2-chloro-4-(methoxymethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOCKWBQOABZEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(methoxymethyl)pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily based on its ability to form hydrogen bonds and participate in nucleophilic substitution reactions. For instance, it can interact with enzymes that have active sites capable of accommodating its structure, leading to either inhibition or activation of the enzyme’s function .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by binding to specific receptors or enzymes, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as proteins and nucleic acids, leading to changes in their structure and function. The compound may act as an enzyme inhibitor or activator, depending on the nature of the interaction. For example, it can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and even death. Threshold effects are often observed, where a specific dosage level triggers a significant change in the compound’s impact on the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby influencing overall metabolic balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. The compound’s localization and accumulation are influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the nucleus, where it interacts with DNA and transcription factors, or to the mitochondria, where it affects energy metabolism. The precise localization of the compound determines its specific effects on cellular processes .

Biological Activity

2-Chloro-4-(methoxymethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its interactions with various biomolecules, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₆ClN O, featuring a chlorine atom at the 2-position and a methoxymethyl group at the 4-position of the pyridine ring. This unique arrangement contributes to its reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Weight | 143.57 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, demonstrating inhibitory effects on specific targets. For example, it has been shown to inhibit certain kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties. Studies have reported its effectiveness against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL . This suggests potential applications in treating resistant infections.

Case Studies and Research Findings

- Anticancer Properties : A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 10 µM. The compound was found to induce apoptosis in treated cells, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : In vitro tests demonstrated that derivatives of this compound could inhibit the growth of Gram-positive bacteria effectively. For instance, modifications to the pyridine ring enhanced its activity against MRSA, with MIC values as low as 1.56 µg/mL .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. In animal models, it exhibited moderate bioavailability and a half-life conducive for therapeutic use .

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

- Starting Materials : The synthesis often begins with chlorinated pyridine derivatives.

- Reagents Used : Common reagents include sodium methoxide for nucleophilic substitutions and lithium aluminum hydride for reductions.

- Reaction Conditions : Controlled temperature and solvent conditions are crucial for optimizing yield and purity.

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-4-(methoxymethyl)pyridine has the molecular formula CHClN and a molecular weight of approximately 157.6 g/mol. The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a methoxymethyl group at the 4-position, which contributes to its unique reactivity and utility in chemical synthesis.

Synthesis of Bioactive Compounds

One of the primary applications of this compound is its use as an intermediate in synthesizing various bioactive compounds. For instance, it has been utilized in the development of trifluoromethylpyridines, which are essential structural motifs in many pharmaceutical agents. More than 20 new agrochemicals containing trifluoromethylpyridines have been developed, demonstrating the compound's significance in drug design and development .

Protein Kinase Inhibitors

The compound also serves as a precursor for synthesizing protein kinase inhibitors. Specifically, it is involved in the preparation of inhibitors targeting ERK2 (Extracellular signal-regulated kinase 2), which plays a critical role in cellular signaling pathways related to cancer and other diseases . The synthesis process typically involves multiple steps, including diazotization and halogenation reactions.

Agrochemical Applications

This compound is significant in agrochemical formulations due to its ability to enhance the efficacy of pesticides and herbicides. The structural modifications facilitated by this compound allow for the development of new agrochemical products that exhibit improved biological activity against pests and diseases while being environmentally sustainable .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown that certain derivatives possess activity against various bacterial strains, indicating potential use in developing new antimicrobial agents .

Drug Development

In drug discovery, compounds derived from this compound have been investigated for their effectiveness against diseases such as cancer and inflammation. The ability to modify the pyridine structure allows researchers to optimize pharmacological properties and enhance therapeutic efficacy .

Comparison with Similar Compounds

Substituent-Driven Structural and Physical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Electron Effects: The methoxymethyl group in the target compound donates electrons via the oxygen atom, increasing pyridine ring electron density compared to electron-withdrawing groups like trifluoromethyl (-CF3) or nitro (-NO2). This affects reactivity in nucleophilic substitution and metal-catalyzed coupling reactions .

- Thermal Stability: Pyrimidine analogs like 2-Chloro-4-methoxymethyl-pyrimidine (MW: 158.59 g/mol) show higher boiling points (261°C) and density (1.248 g/cm³), suggesting that ring heteroatoms (e.g., pyrimidine vs. pyridine) significantly influence physical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.